molecular formula C15H10BrN3O2 B10837162 2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid

2-[5-(4-bromophenyl)-1H-pyrazol-1-yl]pyridine-4-carboxylic acid

Cat. No.: B10837162
M. Wt: 344.16 g/mol
InChI Key: MITOFELVTHNBGA-UHFFFAOYSA-N
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Description

The compound identified as “US9714230, 46” is a histone demethylase inhibitor. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into chromatin. Inhibiting these enzymes can affect gene expression and has potential therapeutic applications, particularly in cancer treatment .

Preparation Methods

The preparation of “US9714230, 46” involves synthetic routes that typically include the formation of a pyrazole ring and subsequent functionalization to introduce various substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or other techniques to enhance efficiency and yield.

Chemical Reactions Analysis

“US9714230, 46” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

“US9714230, 46” has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of histone demethylases in gene regulation.

    Biology: It helps in understanding the epigenetic mechanisms that control cell differentiation and development.

    Medicine: It has potential therapeutic applications in treating cancers and other diseases where histone demethylases are implicated.

    Industry: It can be used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “US9714230, 46” involves the inhibition of histone demethylases, specifically targeting lysine-specific demethylase 4C. By inhibiting this enzyme, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

“US9714230, 46” can be compared with other histone demethylase inhibitors such as:

Properties

Molecular Formula

C15H10BrN3O2

Molecular Weight

344.16 g/mol

IUPAC Name

2-[5-(4-bromophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H10BrN3O2/c16-12-3-1-10(2-4-12)13-6-8-18-19(13)14-9-11(15(20)21)5-7-17-14/h1-9H,(H,20,21)

InChI Key

MITOFELVTHNBGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2C3=NC=CC(=C3)C(=O)O)Br

Origin of Product

United States

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